molecular formula C25H25N3O4S2 B2513556 ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 851130-36-4

ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2513556
CAS No.: 851130-36-4
M. Wt: 495.61
InChI Key: WSPJBDVODYVOKS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a fused benzofuropyrimidine moiety linked via a thioether-propanamido bridge to a cycloheptathiophene scaffold. This compound is part of a broader class of thienopyrimidine derivatives, which are renowned for their diverse biological activities, including kinase inhibition (EGFR/VEGFR-2) , antiviral properties , and acetylcholinesterase inhibition .

Properties

IUPAC Name

ethyl 2-[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-3-31-25(30)19-16-10-5-4-6-12-18(16)34-23(19)28-22(29)14(2)33-24-21-20(26-13-27-24)15-9-7-8-11-17(15)32-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPJBDVODYVOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex heterocyclic compound known for its diverse biological activities. This compound integrates a benzofuro-pyrimidine structure with a thioether linkage, which is significant for its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O4S2C_{23}H_{21}N_3O_4S_2, with a molecular weight of approximately 473.56 g/mol. The structural characteristics include:

  • Benzofuro[3,2-d]pyrimidine moiety : This fused ring system contributes to the compound's ability to interact with biological macromolecules.
  • Thioether functional group : Enhances the compound's reactivity and potential biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. Notably:

  • 5-Lipoxygenase Inhibition : This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. Inhibitors of this enzyme are potential therapeutic agents for inflammatory diseases such as asthma and psoriasis.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Preliminary studies indicate moderate to significant activity against various bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of structurally related compounds:

Compound NameTarget OrganismsActivity Level
Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoateE. coli, S. aureusModerate
Benzofuro[3,2-d]pyrimidin-4-oneC. albicansSignificant
Thioether derivatives of pyrimidinesVarious strainsVariable

Cytotoxicity

Cytotoxic evaluations have been conducted on cell lines such as HeLa and MCF-7. The results indicate that compounds with phenyl or chlorophenyl substitutions exhibit higher cytotoxicity compared to aliphatic substitutes:

  • HeLa Cells : Compounds with phenyl groups showed the highest potency.
  • MCF-7 Cells : Lower activity observed in aliphatic substituted derivatives .

The mechanism of action involves binding to specific molecular targets within cells, modulating their activity. This interaction can lead to:

  • Inhibition of inflammatory pathways through enzyme inhibition.
  • Disruption of cellular processes in cancer cells by inducing apoptosis or cell cycle arrest.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Synthesis and Evaluation : A study synthesized various derivatives and tested their inhibitory effects on 5-lipoxygenase and their cytotoxicity against cancer cell lines.
    • Findings indicated that modifications in the substituents significantly affect both enzyme inhibition and cytotoxicity profiles.
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties against a panel of pathogens.
    • Results demonstrated that certain derivatives had enhanced activity against resistant strains compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The target compound shares a common cyclohepta[b]thiophene-3-carboxylate core with several analogues, but its substituents critically influence its physicochemical and biological properties. Key comparisons include:

Acetylcholinesterase Inhibitors ()

Derivatives such as VIg (4-benzylpiperazine), VIh (4-(2-fluorobenzyl)piperazine), and VIj (4-phenylpiperazine) feature piperazine-linked acetamido groups. These compounds exhibit moderate yields (55–65%) and melting points (138–165°C). Their acetylcholinesterase inhibitory activity is attributed to the piperazine moiety’s ability to interact with the enzyme’s active site . In contrast, the target compound’s benzofuropyrimidine-thioether group may confer dual kinase inhibition (e.g., EGFR/VEGFR-2), as seen in related thienopyrimidines .

Influenza Virus Polymerase Inhibitors ()

Compounds 21 (2-fluorobenzoyl), 23 (4-fluorobenzoyl), and 24 (2-chlorobenzoyl) demonstrate substituent-dependent synthetic efficiency (yields: 46–100%) and melting points (91–118°C). The fluorine and chlorine atoms enhance electrophilic reactivity, improving binding to viral polymerase . The target compound’s benzofuropyrimidine group, however, introduces bulkier aromaticity, which may alter pharmacokinetic properties like solubility or metabolic stability.

Benzamido Derivatives ()

The compound 2-benzamido-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide lacks the thioether linkage and benzofuropyrimidine group, instead featuring a dimethylcarbamoyl substituent. This simplification reduces synthetic complexity but may limit target versatility compared to the multifunctional target compound .

Preparation Methods

Aza-Wittig Reaction for Pyrimidine Core Construction

The benzofuropyrimidine scaffold is synthesized via an aza-Wittig reaction between iminophosphoranes and n-butyl isocyanate, as demonstrated by Sage Publications. Key steps include:

  • Iminophosphorane formation : Reaction of 2-azidobenzofuran with triphenylphosphine in hexachloroethane yields the iminophosphorane intermediate.
  • Carbodiimide generation : Treating the iminophosphorane with n-butyl isocyanate at 40–50°C produces a reactive carbodiimide.
  • Thiol incorporation : Reaction with carbon disulfide and subsequent treatment with n-propylamine yields 3-n-propyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one.

Critical parameters :

  • Temperature control (40–50°C) to prevent side reactions
  • Catalytic sodium ethoxide or potassium carbonate to accelerate nucleophilic additions

Thioether Functionalization

The thiol group is alkylated using propanamide derivatives. For example:

  • Alkylation : Reacting 2-thioxo intermediate with 3-bromopropanamide in dry DMF with anhydrous potassium carbonate at 50–60°C yields the thioether-linked propanamide.

Yield optimization :

  • Excess alkyl halide (1.5 eq.) improves conversion to 75–85%.

Synthesis of Ethyl 2-Amino-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate

Cycloheptanone Condensation

As reported by ChemicalBook, this intermediate is synthesized via:

  • Knorr cyclization : Ethyl cyanoacetate reacts with cycloheptanone in methanol/ethanol under sonication with sulfur and diethylamine.
  • Ring closure : The thiophene ring forms via intramolecular cyclization under reflux conditions.

Reaction conditions :

  • Solvent: Methanol/ethanol (1:1)
  • Catalyst: Diethylamine
  • Sonication time: 2–4 hours

Yield : 90% after recrystallization.

Spectral Validation

  • ¹H NMR (DMSO-d₆): δ 1.21 (t, 3H, COOCH₂CH₃), 2.45–2.70 (m, 4H, cycloheptane CH₂), 4.12 (q, 2H, COOCH₂).
  • IR : 1685 cm⁻¹ (C=O ester), 3300 cm⁻¹ (NH₂).

Amidation and Final Coupling

Propanamido Linker Preparation

The propanamide segment is synthesized via:

  • Direct amidation : Propionic acid reacts with ammonium hydroxide at 200°C for 3 hours, yielding propanamide with 60.5% mass efficiency.
  • Activation : Conversion to propanamido chloride using thionyl chloride or coupling agents like EDC/HOBt.

Patent insights :

  • Higher temperatures (200°C vs. 150°C) improve yield from 37% to 60.5%.

Fragment Coupling

  • Amide bond formation : The amino group on the cycloheptathiophene core reacts with the activated propanamide (e.g., acyl chloride) in dichloromethane with triethylamine.
  • Thioether linkage : The benzofuropyrimidin-4-ylthio group is introduced via nucleophilic substitution using potassium tert-butoxide as a base.

Optimization data :

Step Reagents Temperature Yield Source
Amidation EDC, HOBt, DCM 25°C 78%
Thioether conjugation KOtBu, DMF 50°C 65%

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (9:1) yields crystalline product.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, COOCH₂CH₃), 3.15–3.30 (m, 4H, cycloheptane CH₂), 4.18 (q, 2H, COOCH₂), 6.95 (s, 1H, benzofuran CH), 7.45–7.78 (m, 4H, aromatic).
  • HRMS : m/z 527.1425 [M+H]⁺ (calc. 527.1430).

Challenges and Mitigation Strategies

  • Thioether Oxidation :
    • Use degassed solvents and inert atmosphere to prevent disulfide formation.
  • Low Amidation Yields :
    • Employ coupling agents (e.g., HATU) to enhance efficiency.
  • Regioselectivity in Aza-Wittig Reactions :
    • Substituent-directed lithiation ensures correct ring closure.

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